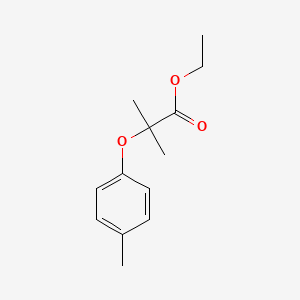

ethyl 2-methyl-2-(4-methylphenoxy)propanoate

Description

Ethyl 2-methyl-2-(4-methylphenoxy)propanoate: is an organic compound belonging to the class of esters. It is characterized by its molecular structure, which includes an ethyl group, a methyl group, and a phenoxy group. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Properties

IUPAC Name |

ethyl 2-methyl-2-(4-methylphenoxy)propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O3/c1-5-15-12(14)13(3,4)16-11-8-6-10(2)7-9-11/h6-9H,5H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMLQACQSAQTJTM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)(C)OC1=CC=C(C=C1)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601259212 | |

| Record name | Ethyl 2-methyl-2-(4-methylphenoxy)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601259212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18672-06-5 | |

| Record name | Ethyl 2-methyl-2-(4-methylphenoxy)propanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18672-06-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-methyl-2-(4-methylphenoxy)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601259212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-methyl-2-(4-methylphenoxy)propanoate typically involves the esterification of 2-methyl-2-(4-methylphenoxy)propanoic acid with ethanol. The reaction is usually carried out under acidic conditions, often using a strong acid catalyst such as sulfuric acid or hydrochloric acid. The reaction mixture is heated to promote the esterification process, and the resulting ester is purified through distillation or recrystallization.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale esterification reactors equipped with efficient mixing and heating systems. The process is optimized to achieve high yields and purity, with continuous monitoring of reaction parameters to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-methyl-2-(4-methylphenoxy)propanoate can undergo various chemical reactions, including:

Oxidation: The ester can be oxidized to form the corresponding carboxylic acid.

Reduction: Reduction reactions can convert the ester to the corresponding alcohol.

Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield the parent acid and alcohol.

Substitution: The ester can participate in nucleophilic substitution reactions, where the ester group is replaced by another functional group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.

Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl), while basic hydrolysis may use sodium hydroxide (NaOH).

Substitution: Nucleophiles such as ammonia (NH₃) or amines can be used for substitution reactions.

Major Products Formed:

Oxidation: 2-methyl-2-(4-methylphenoxy)propanoic acid

Reduction: 2-methyl-2-(4-methylphenoxy)propanol

Hydrolysis: 2-methyl-2-(4-methylphenoxy)propanoic acid and ethanol

Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds similar to ethyl 2-methyl-2-(4-methylphenoxy)propanoate exhibit significant antimicrobial properties. For example, derivatives of phenoxypropanoates have been studied for their efficacy against various bacterial strains, suggesting potential use as antimicrobial agents in pharmaceuticals .

Anti-inflammatory Properties

Studies have shown that certain esters, including those related to this compound, can possess anti-inflammatory effects. These compounds may inhibit the production of pro-inflammatory cytokines, making them candidates for developing new anti-inflammatory drugs .

Herbicide Development

The compound's structure suggests potential herbicidal activity. Research into similar compounds has revealed that they can inhibit the growth of specific weed species, providing a basis for developing new herbicides that are less harmful to crops and the environment .

Plant Growth Regulators

This compound may also serve as a plant growth regulator. Compounds with similar functional groups have been shown to influence plant growth by modulating hormonal pathways, thereby enhancing crop yields and improving stress resistance .

Polymer Production

The compound can be utilized in synthesizing polymers and copolymers due to its ester functionality. Its incorporation into polymer matrices can enhance properties such as flexibility and thermal stability, making it valuable in producing advanced materials for packaging and construction .

Coatings and Adhesives

Due to its chemical stability and favorable mechanical properties, this compound can be used in formulating coatings and adhesives. Its application in these areas can lead to improved durability and performance in various industrial applications .

Case Studies

Mechanism of Action

The mechanism by which ethyl 2-methyl-2-(4-methylphenoxy)propanoate exerts its effects depends on the specific application. In general, the compound may interact with molecular targets through binding to specific receptors or enzymes, leading to a cascade of biochemical reactions. The exact pathways involved would vary based on the context in which the compound is used.

Comparison with Similar Compounds

Ethyl 2-methyl-2-(3-methylphenoxy)propanoate

Ethyl 2-methyl-2-(2-methylphenoxy)propanoate

Ethyl 2-methyl-2-(4-ethylphenoxy)propanoate

Uniqueness: Ethyl 2-methyl-2-(4-methylphenoxy)propanoate is unique due to its specific arrangement of methyl groups on the phenyl ring, which influences its reactivity and physical properties. This structural difference can lead to variations in its biological and chemical behavior compared to similar compounds.

Biological Activity

Ethyl 2-methyl-2-(4-methylphenoxy)propanoate, an organic compound classified as an ester, has garnered attention for its biological activity and potential applications in various fields, including pharmaceuticals and agriculture. This article delves into the compound's biological interactions, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C13H18O2

- Molecular Weight : 206.28 g/mol

- Functional Groups : Ester and aromatic ring with a para-methyl substituent.

The presence of the 4-methylphenoxy group enhances the hydrophobic properties of this compound, influencing its solubility and reactivity in biological systems.

Interaction with Esterases

Research indicates that this compound interacts with esterases, enzymes that catalyze the hydrolysis of esters. This interaction can lead to the release of biologically active components, such as 4-methylphenol and ethyl 2-methylpropanoate, which may influence metabolic pathways in organisms .

Table 1: Biological Effects of Hydrolysis Products

| Compound | Biological Activity | Reference |

|---|---|---|

| 4-Methylphenol | Antimicrobial properties; potential use in pharmaceuticals | |

| Ethyl 2-Methylpropanoate | Possible role in metabolic processes; further studies needed |

Toxicological Assessments

The U.S. Environmental Protection Agency (EPA) has conducted assessments on the safety of this compound. The findings suggest that the compound is "not likely to present an unreasonable risk" to human health or the environment under typical conditions of use . This assessment is crucial for its potential applications in consumer products.

Agricultural Applications

This compound has been explored for its herbicidal properties. Studies have shown that similar compounds exhibit effective herbicidal activity against various weeds, indicating a potential for this compound to be developed into a herbicide .

Table 2: Herbicidal Activity of Related Compounds

| Compound | Target Weeds | Efficacy (%) | Reference |

|---|---|---|---|

| Flumetsulam | Broadleaf weeds | 85 | |

| This compound | Under investigation | TBD |

The enzymatic hydrolysis of this compound by esterases is a key mechanism through which its biological effects are mediated. The resulting products can modulate various biological pathways, including those related to inflammation and microbial resistance.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.